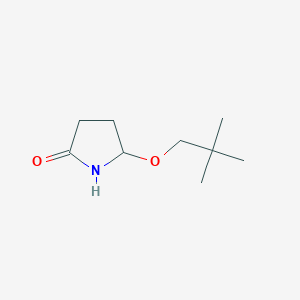
5-Neopentyloxy pyrrolidin-2-one
Cat. No. B8485156
M. Wt: 171.24 g/mol
InChI Key: XPTYFBYDLJXYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04948804
Procedure details


35 g 2,2-dimethyl propanol (previously melted at 45° C.), 6 g of 5-ethoxy pyrrolidin-2-one and 3 g of Amberlite-15 resin are agitated at 40° C. for 2 hours 15 minutes. After filtering, the 2,2-dimethyl propanol is distilled off under 0.8 mm/Hg at 35° C. The residue is dissolved in hexane and iced for 2 hours. 3.2 g of the expected product is obtained, m.p. 67°-69° C., crystallized from hexane.


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].C(O[CH:10]1[NH:14][C:13](=[O:15])[CH2:12][CH2:11]1)C>>[CH2:3]([O:4][CH:10]1[NH:14][C:13](=[O:15])[CH2:12][CH2:11]1)[C:2]([CH3:6])([CH3:5])[CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)(C)C
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1CCC(N1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtering
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the 2,2-dimethyl propanol is distilled off under 0.8 mm/Hg at 35° C
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in hexane
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)(C)C)OC1CCC(N1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 40.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
